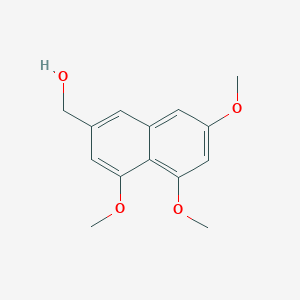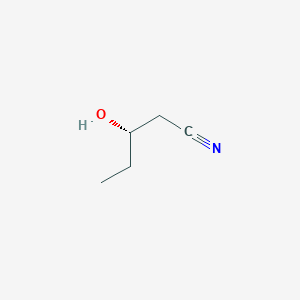
Pentanenitrile, 3-hydroxy-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanenitrile, 3-hydroxy-, (3S)- is an organic compound with the molecular formula C5H9NO It is a nitrile derivative, characterized by the presence of a hydroxyl group at the third carbon of the pentanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentanenitrile, 3-hydroxy-, (3S)- can be synthesized through several methods. One common approach involves the reaction of valeraldehyde with hydroxylamine to form the corresponding oxime, which is then dehydrated to yield the nitrile. Another method includes the reduction of 3-hydroxy-3-pentenenitrile using catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of Pentanenitrile, 3-hydroxy-, (3S)- often involves the use of high-pressure catalytic hydrogenation processes. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanenitrile, 3-hydroxy-, (3S)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxopentanenitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-pentanamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-oxopentanenitrile
Reduction: 3-hydroxy-pentanamine
Substitution: Various substituted pentanenitriles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Pentanenitrile, 3-hydroxy-, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentanenitrile, 3-hydroxy-, (3S)- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can undergo hydrolysis to form carboxylic acids, which are key intermediates in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valeronitrile: Similar structure but lacks the hydroxyl group.
Butyronitrile: Shorter carbon chain with similar nitrile functionality.
3-Hydroxybutanenitrile: Similar functional groups but with a shorter carbon chain.
Uniqueness
Pentanenitrile, 3-hydroxy-, (3S)- is unique due to the presence of both a hydroxyl and a nitrile group on a five-carbon chain
Eigenschaften
CAS-Nummer |
199177-61-2 |
|---|---|
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
(3S)-3-hydroxypentanenitrile |
InChI |
InChI=1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
FXHRDEQPODSZQL-YFKPBYRVSA-N |
Isomerische SMILES |
CC[C@@H](CC#N)O |
Kanonische SMILES |
CCC(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


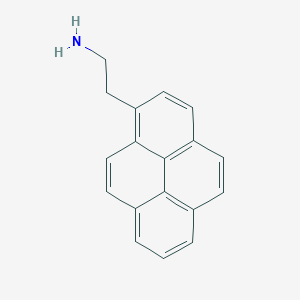
![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
![N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine](/img/structure/B12560891.png)
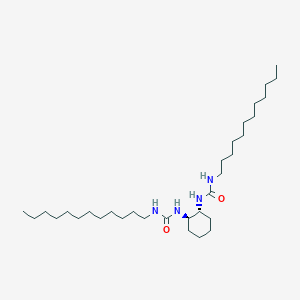
![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
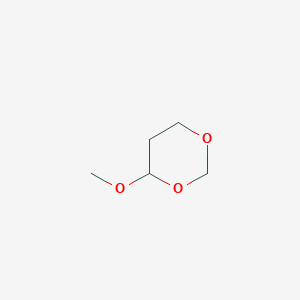
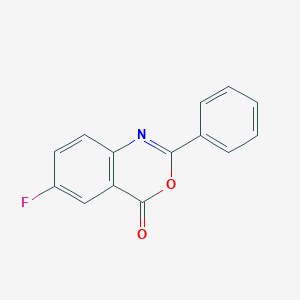
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
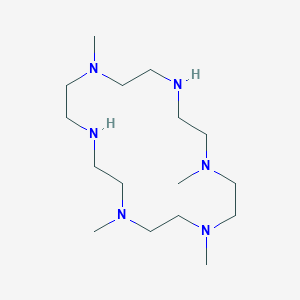
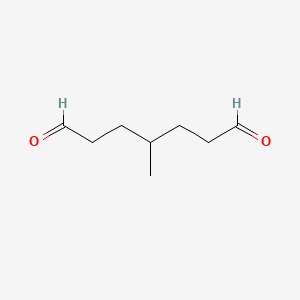

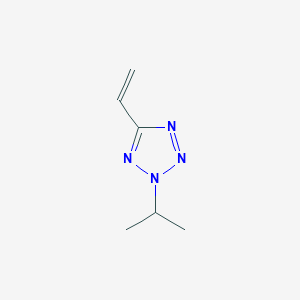
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
